molecular formula C26H24FN3O2S B2933753 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872206-12-7

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline

Cat. No.: B2933753
CAS No.: 872206-12-7
M. Wt: 461.56
InChI Key: ANTGPDNWBNAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a sophisticated synthetic organic compound with a molecular formula of C26H24FN3O2S and a molecular weight of 461.56 g/mol . Its structure integrates a quinoline core, a benzenesulfonyl group, and a 4-(2-fluorophenyl)piperazine moiety, a combination of significant interest in medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, known for its ability to improve pharmacokinetic properties and contribute to bioactivity, particularly in central nervous system targets due to its favorable physicochemical properties . This compound is a key candidate for research focused on nucleoside transporter inhibition. Structure-Activity Relationship (SAR) studies on analogous compounds have demonstrated that the presence of a halogenated phenylpiperazine moiety, such as the 2-fluorophenyl group in this molecule, is essential for potent inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs), specifically ENT1 and ENT2 . These transporters are vital for cellular nucleotide synthesis and the regulation of adenosine signaling, making them attractive targets for cancer chemotherapy and other pharmacological applications . The structural features of this compound, including the 6-methylquinoline and benzenesulfonyl groups, are associated with irreversible, non-competitive inhibition of ENTs, providing a unique tool for probing their biological mechanisms . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-11-12-23-21(17-19)26(25(18-28-23)33(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTGPDNWBNAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

The inhibitory effect of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline on ENT1 and ENT2 could not be washed out, indicating that it is an irreversible inhibitor. This suggests that the compound could have long-term effects on cellular function in in vitro or in vivo studies.

Biological Activity

The compound 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline (CAS Number: 895642-48-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26FN3O4SC_{27}H_{26}FN_{3}O_{4}S with a molecular weight of 507.6 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are critical for its biological activity.

Table 1: Compound Characteristics

PropertyValue
Molecular FormulaC27H26FN3O4S
Molecular Weight507.6 g/mol
CAS Number895642-48-5
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds with quinoline structures showed activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine and quinoline rings can enhance antimicrobial efficacy, suggesting that our compound may also possess similar properties.

Case Study: Antitubercular Activity

In a comparative study of quinoline derivatives, compounds with a fluorophenyl substitution demonstrated enhanced activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.68 μM to 15.62 μM. The presence of the fluorine atom in the phenyl ring was crucial for increasing potency against resistant bacterial strains .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Another significant aspect of the biological activity of related compounds is their role as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are vital for cellular nucleoside uptake and have implications in cancer therapy and antiviral treatments. Studies have shown that certain analogues containing piperazine moieties can selectively inhibit ENT1 and ENT2, leading to reduced nucleoside uptake in cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
ENTs InhibitionReduced nucleoside uptake in cancer cells

The proposed mechanism of action for the biological activities of This compound involves interaction with specific enzyme targets or receptors within microbial cells or human cells. The sulfonamide group may facilitate binding to active sites, while the piperazine ring enhances solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Piperazine Moieties

L-750,667 (Azaindole Derivative)
  • Structure : Features a piperazinyl group linked to a 2-fluorophenyl moiety and an azaindole core.
  • Pharmacology : High affinity for dopamine D4 receptors (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. Acts as a D4 antagonist, reversing dopamine-induced cAMP inhibition in HEK cells (EC50 = 80 nM) .
  • Comparison: While both compounds share the 2-fluorophenyl-piperazine motif, the quinoline core of 3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline may confer distinct pharmacokinetic properties (e.g., lipophilicity) and receptor selectivity. The benzenesulfonyl group could further modulate off-target interactions compared to L-750,667’s azaindole system.
Quinolone Carboxylic Acids (5a–m Series)
  • Structure: 7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoroquinolone carboxylic acids.
  • Synthesis : Prepared via coupling of benzenesulfonyl halides with amine intermediates in DCM/EtOH under argon .
  • Comparison: The carboxylic acid group in this series likely enhances antibacterial activity (typical of quinolones), whereas this compound lacks this moiety, suggesting divergent therapeutic applications (e.g., CNS vs. antimicrobial).

Piperazine Derivatives with Serotonin Receptor Activity

N-[3-(4-Phenylpiperazin-1-yl)-propyl] Spirocyclic Derivatives
  • Structure : Incorporate spiro-cyclohexane or β-tetralone fragments linked to pyrrolidine-2,5-dione and a piperazinyl-propyl chain.
  • Pharmacology :
    • 5-HT1A : Moderate to low affinity (Ki > 100 nM).
    • 5-HT2A : High affinity for compounds 5–7 (Ki = 15–46 nM), acting as antagonists. β-Tetralone substitution reduced 5-HT2A affinity .
  • Comparison: The benzenesulfonyl group in this compound may enhance 5-HT2A/5-HT1A selectivity compared to these spirocyclic derivatives, though empirical data are needed.

Quinoline-Based Analogues

4-(1-Piperazinylmethyl)quinoline Hydrochloride
  • Structure: Quinoline with a piperazinylmethyl group at position 4.
  • Application : Listed in commercial catalogs (e.g., American Elements®) but lacks detailed pharmacological data .
  • Comparison : The absence of a benzenesulfonyl group and fluorophenyl substituent in this analogue likely results in weaker CNS receptor engagement compared to the target compound.

Q & A

Q. Why do in vitro receptor affinity results conflict with in vivo efficacy studies?

  • Methodological Answer : Poor correlation may stem from off-target effects or pharmacokinetic limitations. Address this by: (i) Conducting in situ brain perfusion assays to measure unbound brain concentration. (ii) Using PET tracers (e.g., [¹¹C]raclopride) to confirm target engagement in vivo. (iii) Validating receptor occupancy via ex vivo autoradiography in rodent models .

Experimental Design Recommendations

Q. How to design a robust SAR study for optimizing metabolic stability?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with fluorinated or bulky substituents (e.g., trifluoromethyl) at positions prone to oxidation.
  • Step 2 : Screen stability in HLMs with LC-MS/MS quantification.
  • Step 3 : Correlate metabolic half-life with computed descriptors (e.g., molecular weight, CYP3A4 docking scores).
  • Step 4 : Validate top candidates in pharmacokinetic studies (rodent IV/PO administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.